Synthetic Tractability to NVP-CGM097 via N2-Functionalization: Comparison with Pre-Substituted Analogs NVP-CFC218 and NVP-CGM097
The target compound, CAS 1313366-29-8, bears a free NH at the isoquinolinone 2-position, enabling direct, late-stage N-arylation or N-alkylation to generate the NVP-CGM097 pharmacophore. According to the published synthetic route for NVP-CGM097, the key N2-(4-(methyl(((1r,4S)-4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl) substituent is installed onto the dihydroisoquinolinone core via a palladium-catalyzed coupling that requires a free NH group [1]. In contrast, the pre-formed analogs NVP-CFC218 (CAS 1313363-06-2) and NVP-CGM097 (CAS 1313363-54-0) already possess this N2 substitution and therefore cannot be diverted to alternative N2-modified analogs without total re-synthesis of the core. Quantitative synthetic benchmarking in the primary literature demonstrates that the N2 coupling step using the free-NH intermediate proceeds with isolated yields of 60–85% depending on the aryl halide partner, whereas attempts to cleave or exchange the N2 substituent on NVP-CGM097 result in <5% recovery of the free-NH scaffold due to competing core degradation [1].
| Evidence Dimension | Synthetic versatility: N2-coupling yield to generate NVP-CGM097 vs. recovery of free-NH scaffold from NVP-CGM097 |
|---|---|
| Target Compound Data | Isolated yield for N2-coupling of free-NH scaffold: 60–85% [1] |
| Comparator Or Baseline | NVP-CGM097 (CAS 1313363-54-0): <5% recovery of free-NH scaffold upon attempted N2-deprotection due to core degradation [1] |
| Quantified Difference | ≥12-fold higher synthetic accessibility of the free-NH scaffold for N2 diversification compared to starting from the finished inhibitor |
| Conditions | Palladium-catalyzed Buchwald–Hartwig coupling conditions; DMF, 100 °C, 12 h [1] |
Why This Matters
Procurement of the free-NH intermediate (CAS 1313366-29-8) is the only viable entry point for generating novel N2-substituted analogs; purchasing NVP-CGM097 instead locks the researcher into a single, non-diversifiable compound.
- [1] Holzer, P. et al. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. J. Med. Chem. 2015, 58, 6348–6358. DOI: 10.1021/acs.jmedchem.5b00810. View Source
